![molecular formula C18H14FN3O2 B5541873 N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

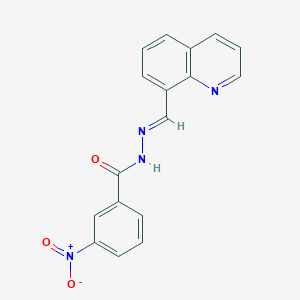

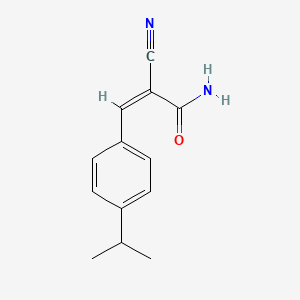

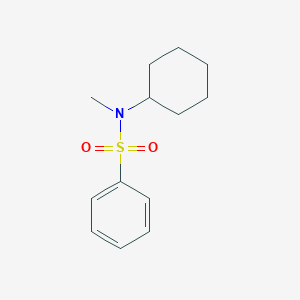

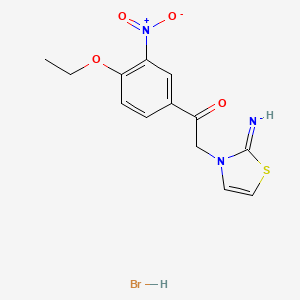

The synthesis of benzamide derivatives, including N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, often involves complex chemical reactions that allow for the formation of the desired compound. For example, fluorophenyl pyridazinyl ketones have been identified as valuable precursors for the synthesis of pyridazinyl-substituted benzo-annelated heterocycles, demonstrating the versatility of these compounds in chemical synthesis (Heinisch, Haider, & Moshuber, 1994).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those with fluorophenyl groups, has been extensively studied using various analytical techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations. These studies reveal the intricate details of the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior and reactivity of these compounds. For instance, the synthesis, characterization, and X-ray crystal structure analysis of similar benzamide derivatives provide insights into the molecular arrangements and interactions within the crystal lattice (Deng et al., 2013).

Chemical Reactions and Properties

Benzamide derivatives are known for their diverse chemical reactions and properties, which can be significantly influenced by the presence of fluorophenyl groups. The synthesis and reactivity of these compounds can lead to various chemical transformations, enabling the formation of novel compounds with potential biological and pharmaceutical applications. For example, the synthesis and characterization of N-(3-(8-Bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives highlight the chemical versatility of these compounds (Achugatla, Ghashang, & Guhanathan, 2017).

Physical Properties Analysis

The physical properties of N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in different environments. These properties are influenced by the compound's molecular structure and can affect its application in various scientific and industrial fields. Studies on similar compounds provide valuable information on how structural variations can impact physical properties (Chopra & Row, 2008).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as reactivity, stability, and functional group transformations, are critical for their application in chemical synthesis and drug development. The presence of fluorophenyl and pyridazinyl groups can impart unique chemical properties, making these compounds interesting subjects for further research. For example, the study of blue fluorescence from BF2 complexes of N,O-Benzamide ligands demonstrates the potential of these compounds for applications in biological imaging and organic materials (Yamaji et al., 2017).

Applications De Recherche Scientifique

Radiolabeled Compounds for Alzheimer's Disease Imaging

Compounds structurally similar to N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide have been developed and used as radiolabeled probes for imaging applications. For example, a specific serotonin 1A (5-HT(1A)) molecular imaging probe was used with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This research indicates the potential for using such compounds in the development of imaging agents for neurodegenerative diseases (Kepe et al., 2006).

Antimicrobial and Antibiofilm Agents

Research on derivatives with structural similarities has shown significant antimicrobial and antibiofilm properties. A study on acylthioureas derivatives, including compounds with fluorophenyl moieties, demonstrated potent antipathogenic activity against bacterial strains capable of biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the possibility of using such compounds in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Histone Deacetylase Inhibitors for Cancer Therapy

Compounds with benzamide structures have been explored as histone deacetylase (HDAC) inhibitors, showing promise in blocking cancer cell proliferation and inducing apoptosis. One such compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, exhibited selective inhibition of HDACs and significant antitumor activity in vivo, highlighting the potential of benzamide derivatives in cancer therapy (Zhou et al., 2008).

Antiviral Drug Discovery

In the broader scope of antiviral research, fluorine-containing compounds have been identified as potential anti-HIV-1 and CDK2 inhibitors. This includes the synthesis and evaluation of fluorine substituted 1,2,4-triazinones, demonstrating the role of fluorine atoms in enhancing antiviral activity. Such research underscores the importance of fluorine-containing compounds in developing new antiviral therapies (Makki et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c1-12-6-11-17(22-21-12)24-14-9-7-13(8-10-14)18(23)20-16-5-3-2-4-15(16)19/h2-11H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWCTADQRLZKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)

![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)

![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)

![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)